molecular formula C39H70N2 B14249520 4-(Dihexadecylamino)benzonitrile CAS No. 214599-78-7

4-(Dihexadecylamino)benzonitrile

Cat. No.: B14249520
CAS No.: 214599-78-7
M. Wt: 567.0 g/mol
InChI Key: KCGZZAQRLLTJFQ-UHFFFAOYSA-N
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Description

4-(Dihexadecylamino)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a dihexadecylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dihexadecylamino)benzonitrile typically involves the reaction of benzonitrile with dihexadecylamine under specific conditions. One common method involves the use of a solvent such as toluene or dichloromethane, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction may also require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of green chemistry principles, such as the use of recyclable solvents and catalysts, can also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Dihexadecylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(Dihexadecylamino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dihexadecylamino)benzonitrile involves its interaction with cellular membranes. The compound’s lipophilic nature allows it to insert into lipid bilayers, where it can affect membrane fluidity and function. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dihexadecylamino)benzonitrile is unique due to its long alkyl chains, which impart distinct lipophilic properties. This makes it particularly useful as a membrane probe and in applications requiring strong interactions with lipid bilayers.

Properties

CAS No.

214599-78-7

Molecular Formula

C39H70N2

Molecular Weight

567.0 g/mol

IUPAC Name

4-(dihexadecylamino)benzonitrile

InChI

InChI=1S/C39H70N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-41(39-33-31-38(37-40)32-34-39)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-36H2,1-2H3

InChI Key

KCGZZAQRLLTJFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C#N

Origin of Product

United States

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